![molecular formula C8H12O3 B2626862 Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-oxane] CAS No. 2470439-90-6](/img/structure/B2626862.png)
Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-oxane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4’-oxane] is a unique structure that offers opportunities for developing advanced materials, drug delivery systems, and nanotechnology-based solutions. It’s a part of a series of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo [3.1.0]hexane frameworks .
Molecular Structure Analysis
The molecular structure of Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4’-oxane] is unique and offers opportunities for developing advanced materials. Its linear formula is C4H2O4, and it has a molecular weight of 114.058 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and crystal structure of compounds related to Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-oxane] have been extensively studied, revealing unique combinations of biologic phosphonyl groups, cyclopropane, and butyrolactone structures. These compounds often crystallize in specific systems, exhibiting unique spatial arrangements and molecular interactions, such as intermolecular hydrogen bonds. This is crucial for understanding the physical and chemical properties of these compounds (Fan Xue, 2005).
Conformational Variety and Stability
The synthesis of spiro derivatives, especially from sugar nitrones, leads to structures with different conformations in the solid state. The orientation of spiro-connected rings varies, and conformational analysis indicates that these conformations correspond to stable molecular geometries. This insight is vital for applications where the stability and reactivity of the compound are paramount (T. Rowicki et al., 2019).
Potential in Biological Activity
The structural motifs of spiro compounds, like 1,6,9-trioxaspiro[4.5]decane frameworks, have not been found in living organisms or synthesized until recently. These structures are essential parts of many biologically potent natural products. Developing synthetic routes to these motifs can lead to novel antibiotics and selective anticancer agents, given their significance in structure–activity relationship studies (E. Cuny, 2020).
Applications in Organic Synthesis
Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-oxane] and its derivatives are instrumental in the field of organic synthesis. They are used to create compounds with potential anticancer activities and to explore chemoselectivities in reactions that produce distinct nitrogen-containing heterocycles. Their role in enabling specific reactions, such as the [3 + 2]-cycloaddition, is vital for developing new medicinal compounds and understanding reaction mechanisms (A. Filatov et al., 2017).
Polymorphism and Material Properties
The phenomenon of concomitant polymorphism, observed in certain spirobicyclic diones, highlights the flexible nature of these molecules and their potential applications in materials science. Understanding the polymorphic structures and their stabilization mechanisms can lead to the development of new materials with tailor-made properties (V. S. Kumar et al., 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-oxane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-3-9-4-2-8(1)7-6(11-7)5-10-8/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRWTXTYJZZLHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3C(O3)CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-oxane] | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2626781.png)
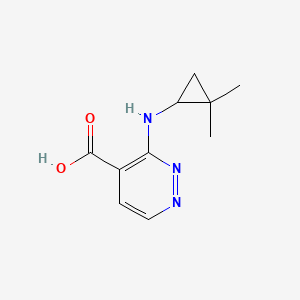
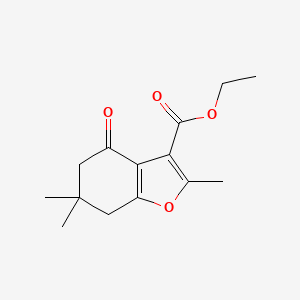
![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2626785.png)
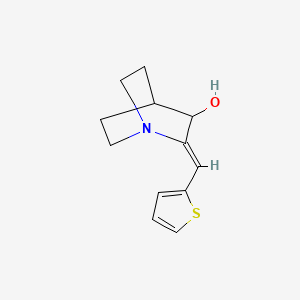

![N-cyclopentyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2626789.png)
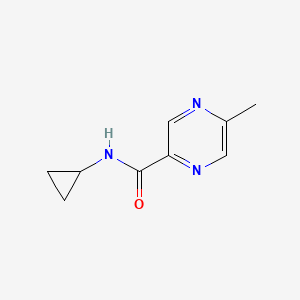
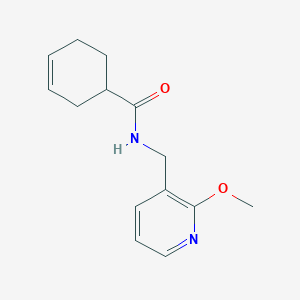
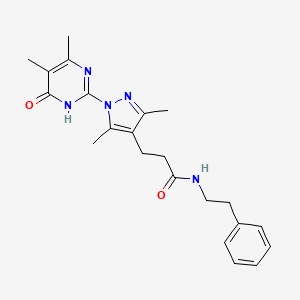
![2-((3-allyl-4-oxo-5-(p-tolyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2626798.png)
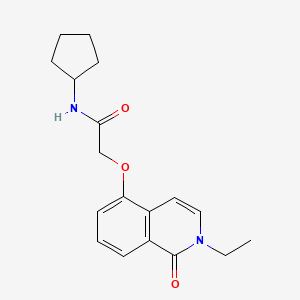
![2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2626800.png)
![2-(Dimethylamino)-4-methyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2626801.png)